molecular formula C27H27N3O8S B2632967 Fmoc-D-Lys(Ns)-OH CAS No. 2250437-39-7

Fmoc-D-Lys(Ns)-OH

Cat. No. B2632967
CAS RN: 2250437-39-7
M. Wt: 553.59
InChI Key: PRVUNKPLPKHEPV-HSZRJFAPSA-N
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Description

“Fmoc-D-Lys(Ns)-OH” is a type of amino acid that is commonly used in peptide synthesis . It is a building block with side protection orthogonal to Fmoc/tBu strategy . It can be used for side-specific derivatization, for example for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .


Synthesis Analysis

“Fmoc-D-Lys(Ns)-OH” is used in the Fmoc-based peptide synthesis method . This method has been developed for DNA-encoded chemical libraries (DECLs) of peptides . The process involves substrate-tolerant amide coupling reaction conditions for amino acid monomers . A coupling screen is performed to illustrate such tolerance, and protecting group strategies for relevant amino acids are developed .


Chemical Reactions Analysis

In the context of peptide synthesis, “Fmoc-D-Lys(Ns)-OH” undergoes amide coupling reactions . The Fmoc group is removed during the synthesis process, allowing the amino acid to be linked to other amino acids to form a peptide chain .


Physical And Chemical Properties Analysis

“Fmoc-D-Lys(Ns)-OH” has a molecular formula of C27H27N3O8S and a molecular weight of 553.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 12 . Its exact mass and monoisotopic mass is 553.15188600 g/mol . Its topological polar surface area is 176 Ų .

Scientific Research Applications

Future Directions

The use of “Fmoc-D-Lys(Ns)-OH” in peptide synthesis is likely to continue, given its importance in the creation of DNA-encoded chemical libraries . These libraries offer the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . This represents a promising direction for future research and development in the field of peptide drug discovery .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O8S/c31-26(32)23(13-7-8-16-28-39(36,37)25-15-6-5-14-24(25)30(34)35)29-27(33)38-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-12,14-15,22-23,28H,7-8,13,16-17H2,(H,29,33)(H,31,32)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVUNKPLPKHEPV-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Lys(Ns)-OH

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